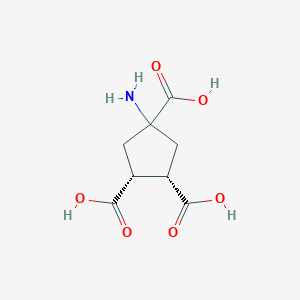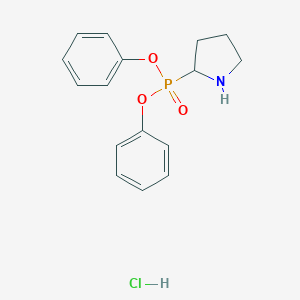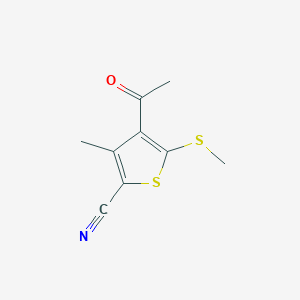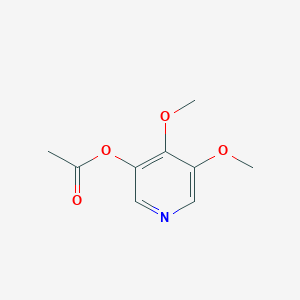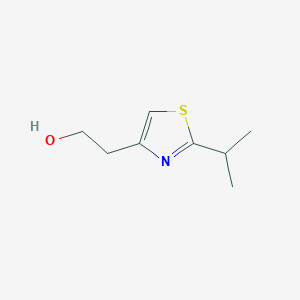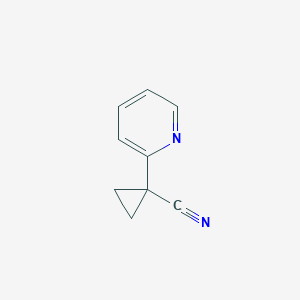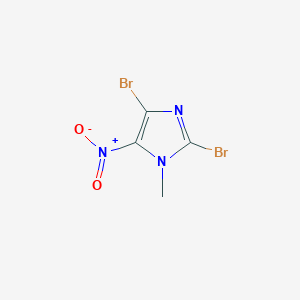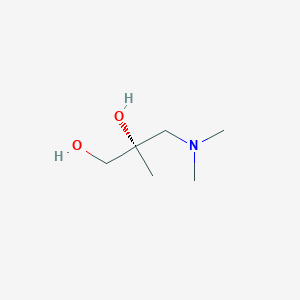
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol, commonly known as DMAMCL, is a chiral reagent that is widely used in organic synthesis. It is a white crystalline solid that is soluble in water and polar solvents. DMAMCL is a versatile reagent that can be used for the synthesis of a variety of compounds, including chiral alcohols, amines, and esters.
Mecanismo De Acción
DMAMCL is a chiral reagent that can be used to introduce a chiral center in a molecule. It reacts with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form chiral derivatives. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the nucleophile. The resulting product is a chiral compound that can be isolated with high enantiomeric purity.
Efectos Bioquímicos Y Fisiológicos
DMAMCL is not used as a drug, and there is limited information available on its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAMCL is a valuable reagent in organic synthesis, especially for the synthesis of chiral compounds. It is a versatile reagent that can be used for a variety of nucleophilic reactions. DMAMCL is also relatively easy to handle and can be synthesized with high enantiomeric purity. However, it is a toxic substance and should be handled with care. It is also relatively expensive, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the research on DMAMCL. One area of research is the development of new synthetic methods for DMAMCL that are more efficient and cost-effective. Another area of research is the development of new applications for DMAMCL in organic synthesis, such as in the synthesis of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the biochemical and physiological effects of DMAMCL, particularly its potential toxicity and environmental impact.
Métodos De Síntesis
DMAMCL can be synthesized by the reaction of 2,3-epoxypropanol with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields DMAMCL with high enantiomeric purity. This method is widely used in the production of DMAMCL on an industrial scale.
Aplicaciones Científicas De Investigación
DMAMCL is a valuable reagent in organic synthesis, especially in the synthesis of chiral compounds. It is used in the preparation of chiral building blocks, which are essential in the production of pharmaceuticals, agrochemicals, and fine chemicals. DMAMCL is also used in the synthesis of chiral ligands for asymmetric catalysis. These ligands are used in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.
Propiedades
Número CAS |
171005-85-9 |
|---|---|
Nombre del producto |
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol |
Fórmula molecular |
C6H15NO2 |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(9,5-8)4-7(2)3/h8-9H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
QPYSZRQKRMBPLZ-LURJTMIESA-N |
SMILES isomérico |
C[C@](CN(C)C)(CO)O |
SMILES |
CC(CN(C)C)(CO)O |
SMILES canónico |
CC(CN(C)C)(CO)O |
Sinónimos |
1,2-Propanediol,3-(dimethylamino)-2-methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








